1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
Description
Introduction to 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
Historical Context of 1,2,4-Triazole Research
The exploration of 1,2,4-triazoles dates to the early 20th century, with foundational work on their synthesis and reactivity established through classical methods such as the Pellizzari reaction and Huisgen cycloadditions. These heterocycles gained prominence due to their exceptional thermal stability and resistance to metabolic degradation, which made them attractive candidates for pharmaceutical development. The introduction of carbaldehyde-functionalized triazoles, such as this compound, emerged as a strategic advancement in the 21st century, enabling precise modulation of electronic and steric properties for targeted applications. Early synthetic routes relied on diazotization and cyclization techniques, as evidenced by studies on analogous triazole-carbaldehyde derivatives.
Position in Contemporary Chemical Research
In modern research, this compound occupies a niche role as a multifunctional building block. Its structural features—particularly the electron-deficient triazole core and aldehyde moiety—facilitate participation in nucleophilic additions, Schiff base formations, and metal-coordination complexes. Recent studies emphasize its utility in fragment-based drug design, where the cyclopentyl group enhances lipid solubility and bioavailability. The compound’s compatibility with click chemistry protocols further amplifies its relevance in bioconjugation and polymer science.
Table 1: Key Molecular Properties of this compound
Significance in Heterocyclic Chemistry
The 1,2,4-triazole scaffold is renowned for its aromatic stability ($$ \Delta H_f^\circ $$ ≈ 50 kcal/mol) and capacity to engage in hydrogen bonding and π-π interactions. The cyclopentyl substituent in this derivative introduces conformational restraint, which reduces rotational entropy and enhances binding specificity in host-guest systems. Quantum mechanical calculations reveal that the carbaldehyde group at position 5 increases the compound’s dipole moment ($$ \mu $$ ≈ 4.2 D), promoting solubility in polar aprotic solvents like dimethylformamide. These attributes make the compound a strategic intermediate for synthesizing fused heterocycles, such as triazolo-pyrimidines and -quinazolines, which are prevalent in kinase inhibitors.
Research Objectives and Scope
Current investigations prioritize three domains:
- Synthetic Methodology : Optimizing regioselective synthesis to minimize byproducts like 1,3,4-triazole isomers.
- Functionalization Pathways : Exploring reductive amination of the aldehyde group to generate secondary amines for antimicrobial screening.
- Material Science Applications : Incorporating the compound into metal-organic frameworks (MOFs) to exploit its ligand properties for gas storage.
Ongoing studies aim to resolve discrepancies in reported molecular data, such as conflicting NMR shifts for the cyclopentyl proton (δ 1.6–1.8 ppm vs. δ 2.1–2.3 ppm). Collaborative efforts between academic and industrial laboratories, including ISO-certified manufacturers like MolCore BioPharmatech, ensure rigorous quality control for research-grade material.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-5-8-9-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBPKRDFDZMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formic acid and sodium nitrite to yield the desired triazole compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and quality.
Chemical Reactions Analysis
1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of cyclopentanone with hydrazine hydrate, followed by reactions with formic acid and sodium nitrite. This method is optimized for both laboratory and industrial applications to ensure high yield and purity. The compound has the molecular formula and a molecular weight of .
Chemistry
This compound serves as an intermediate in synthesizing more complex triazole derivatives. These derivatives are valuable in various chemical reactions and processes due to their unique structural properties.
Biology
The compound exhibits potential biological activities that have been the subject of extensive research:
- Antimicrobial Activity : Studies indicate that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, this compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values around .
- Antifungal Activity : This compound has demonstrated significant antifungal properties by interfering with ergosterol synthesis in fungal cell membranes. Research has shown that it can effectively inhibit strains such as Candida albicans .
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines like HeLa and MCF-7. The IC50 values reported were for HeLa cells and for MCF-7 cells .
Medicine
Research is ongoing to explore its potential as a pharmacophore in drug design. The unique structure allows it to interact with specific molecular targets such as enzymes or receptors involved in various diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluating various triazole derivatives demonstrated significant antimicrobial activity against clinical strains of bacteria. The findings indicated that compounds similar to 1-Cyclopentyl-1H-1,2,4-triazole were effective in treating infections caused by resistant strains .
Case Study 2: Anticancer Research
In a comparative analysis involving multiple triazole derivatives against cancer cell lines (HeLa and MCF-7), it was found that those containing the cyclopentyl group exhibited enhanced cytotoxic effects compared to others without this substitution. This suggests that structural modifications can significantly influence biological activity .
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde: This compound has a phenyl group instead of a cyclopentyl group, which affects its chemical reactivity and biological activity.
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: The ethyl group provides different steric and electronic properties compared to the cyclopentyl group, influencing its applications and effectiveness.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Biological Activity
1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde is a synthetic compound belonging to the triazole family, characterized by its unique structure and potential biological activities. This article delves into its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 165.19 g/mol
The synthesis typically involves the cyclization of cyclopentanone with hydrazine hydrate, followed by reactions with formic acid and sodium nitrite to yield the triazole compound. This method is optimized for both laboratory and industrial applications to ensure high yield and purity .
Biological Activity Overview
This compound has been evaluated for various biological activities:
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. For instance, studies have shown that certain triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated that derivatives of triazoles can be effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1-Cyclopentyl-1H-1,2,4-triazole | MRSA | 15 |
| Other Triazoles | E. coli | 20 |
| Bacillus subtilis | 10 |
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has shown promising results in inhibiting fungal strains in laboratory settings. The mechanism often involves interference with ergosterol synthesis in fungal cell membranes .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives, including this compound. In vitro assays revealed that this compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.07 |
| MCF-7 | 0.91 |
| HT29 | 0.10 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its role as a ligand in coordination chemistry. In biological systems, it may inhibit certain enzymes or receptors by binding to their active sites .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds similar to 1-Cyclopentyl-1H-1,2,4-triazole exhibited significant antimicrobial activity against clinical strains of bacteria. The study highlighted the effectiveness of these compounds in treating infections caused by resistant strains .
Case Study 2: Anticancer Research
In a comparative analysis involving multiple triazole derivatives against cancer cell lines, it was found that those containing the cyclopentyl group exhibited enhanced cytotoxic effects compared to others without this substitution. This suggests that structural modifications can significantly influence biological activity .
Q & A
Q. What are the established synthetic routes for 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde?
Methodological Answer: The compound can be synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-cyclopentyl-1H-pyrazol-5(4H)-one is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 5-position . Alternatively, nucleophilic substitution of chloro derivatives with cyclopentylamine under basic conditions (e.g., K₂CO₃) can yield the cyclopentyl-substituted triazole core . Purification typically involves column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aldehyde proton resonance (δ ~9.8–10.2 ppm).
- X-ray crystallography : For absolute structural confirmation. SHELX programs (e.g., SHELXL) are used for refinement, leveraging intensity data to resolve bond lengths and angles . ORTEP-3 software aids in visualizing thermal ellipsoids and molecular packing .
- IR spectroscopy : To identify aldehyde C=O stretches (~1700 cm⁻¹) and triazole ring vibrations.
Q. How does the cyclopentyl group influence the compound’s reactivity and solubility?
Methodological Answer: The cyclopentyl group enhances lipophilicity, improving solubility in non-polar solvents (e.g., dichloromethane) while reducing aqueous solubility. Steric hindrance from the cyclopentyl ring may slow nucleophilic attacks at the triazole core. Comparative studies with methyl or aryl analogs can quantify these effects via kinetic assays .
Q. What are typical derivatization reactions for the aldehyde functional group?
Methodological Answer: The aldehyde can undergo:
Q. What crystallographic protocols ensure accurate structural determination?
Methodological Answer:
- Data collection : Use high-resolution CCD detectors with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL with restraints for disordered cyclopentyl groups. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized in multi-step routes?
Methodological Answer:
- Catalyst screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution efficiency .
- Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 min vs. 24 hours conventionally) .
- Purification : Employ preparative HPLC for challenging separations of polar intermediates .
Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?
Methodological Answer:
- Twinning analysis : Use PLATON to detect twinning operators and refine with TWIN/BASF commands in SHELXL .
- Disorder modeling : Split cyclopentyl rings into two conformers with occupancy ratios refined against Fo² − Fc² maps .
- Validation tools : Check with CCDC’s Mercury for steric clashes and IUCr’s checkCIF for outliers .
Q. What role do hydrogen-bonding networks play in the compound’s solid-state stability?
Methodological Answer: Graph set analysis (as per Etter’s rules) identifies motifs like S(6) rings from N–H···O=C interactions. These networks stabilize crystal packing, reducing hygroscopicity. Computational tools (e.g., CrystalExplorer) quantify interaction energies (∼20–30 kJ/mol) .
Q. How to design bioactive derivatives targeting enzyme inhibition?
Methodological Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole 3-position to enhance binding to enzyme active sites .
- Docking studies : Use AutoDock Vina to predict interactions with targets like α-glucosidase, guided by triazole’s π-π stacking potential .
- In vitro assays : Screen derivatives for IC₅₀ values against purified enzymes, using positive controls (e.g., acarbose) .
Q. How to address discrepancies in NMR and mass spectrometry data?
Methodological Answer:
- Dynamic effects : For broad NMR peaks, variable-temperature (VT) NMR can resolve conformational exchange (e.g., cyclopentyl ring flipping) .
- High-res MS : Use ESI-TOF to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺). Compare with simulated isotopic patterns .
- 2D NMR : HSQC and HMBC correlations confirm aldehyde connectivity and rule out tautomeric shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
